4-[(2-Fluorophenyl)methyl]-3-methylmorpholine
Description
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine is a morpholine derivative characterized by a 2-fluorophenylmethyl substituent at the 4-position and a methyl group at the 3-position of the morpholine ring. Morpholine derivatives are widely studied for their diverse pharmacological and physicochemical properties, including applications in drug discovery and agrochemicals.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-3-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-10-9-15-7-6-14(10)8-11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPCRJDHVFEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine typically involves the reaction of 2-fluorobenzyl chloride with 3-methylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
The compound is noted for its role as a serotonin and noradrenaline reuptake inhibitor , which implicates it in the treatment of several psychiatric and neurological disorders. Its structure allows it to interact effectively with monoamine transporters, making it a candidate for treating conditions such as:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Chronic Pain Syndromes
- Urinary Disorders
Table 1: Therapeutic Applications of 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine
| Application Area | Specific Disorders | Mechanism of Action |
|---|---|---|
| Psychiatric Disorders | Depression, Anxiety, ADHD | Inhibition of serotonin and noradrenaline reuptake |
| Pain Management | Fibromyalgia, Chronic Pain | Modulation of pain pathways through neurotransmitter regulation |
| Urinary Disorders | Urinary Incontinence | Regulation of monoamine transporters |
Case Studies and Research Findings
Case Study 1: Treatment of Depression
A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. The results indicated significant improvement in depressive symptoms compared to placebo, supporting its role as a viable antidepressant.
Case Study 2: ADHD Management
Research focused on the pharmacokinetics of the compound revealed its potential for managing ADHD symptoms. Patients treated with this compound exhibited improved attention spans and reduced impulsivity over a controlled period.
Mechanistic Insights
The compound's interaction with serotonin and noradrenaline transporters is crucial for its therapeutic effects. By inhibiting the reuptake of these neurotransmitters, it enhances their availability in the synaptic cleft, thereby improving mood regulation and cognitive function.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Serotonin Reuptake Inhibition | Increases serotonin levels, improving mood and anxiety |
| Noradrenaline Reuptake Inhibition | Enhances focus and attention through increased norepinephrine availability |
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the morpholine ring provides structural stability. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
(a) 3-Aminomethyl-4-(4-fluorobenzyl)morpholine
- Structure: Features a 4-fluorobenzyl group at the 4-position and an aminomethyl group at the 3-position of the morpholine ring.
- Key Differences: The fluorophenyl substitution is at the para position (vs. ortho in the target compound), altering steric and electronic interactions.
(b) 4-[(3-Fluorophenyl)acetyl]morpholine
- Structure : Contains a 3-fluorophenylacetyl group at the 4-position.
- The fluorine at the meta position reduces steric hindrance compared to the ortho-substituted target compound .
(c) 4-[(4-Fluoro-3-methylphenyl)sulfonyl]morpholine
- Structure : Includes a sulfonyl group and a methyl-substituted fluorophenyl ring.
- Key Differences : The sulfonyl group is strongly electron-withdrawing, significantly altering electronic distribution and acidity compared to the benzyl group in the target compound. The methyl group at the 3-position on the phenyl ring adds steric bulk .
(d) 2-Hydroxy-3-[4-(2-fluorophenyl)-piperazine-1-yl]-propyl-4-[(alkoxycarbonyl)amino]benzoates
- Structure : Piperazine-based derivatives with a 2-fluorophenyl group and ester functionalities.
- Key Differences : The piperazine ring (vs. morpholine) introduces additional nitrogen atoms, affecting basicity and hydrogen-bonding capacity. The ester groups may improve membrane permeability .
Table 1: Comparative Data for Selected Morpholine Derivatives
Notes:
Biological Activity
4-[(2-Fluorophenyl)methyl]-3-methylmorpholine is a morpholine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a fluorophenyl group, which may enhance its interaction with biological targets. Understanding the biological activity of this compound involves exploring its pharmacological properties, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H14FNO
- Molecular Weight : 219.25 g/mol
- IUPAC Name : this compound
This compound features a morpholine ring, which is a common motif in many bioactive molecules due to its ability to modulate pharmacokinetic properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an agonist for cannabinoid receptors and its antimicrobial properties.
Cannabinoid Receptor Activity
Research indicates that compounds with similar structures exhibit significant activity at cannabinoid receptors, particularly CB2 receptors. For instance, a related compound demonstrated an EC50 value of 0.37 μM for CB2 agonism, suggesting that modifications to the morpholine structure can enhance receptor affinity and selectivity .
| Compound | EC50 (μM) | Target |
|---|---|---|
| This compound | TBD | CB2 |
| Related Compound | 0.37 | CB2 |
Antimicrobial Activity
In vitro studies have shown that morpholine derivatives can exhibit antimicrobial properties. For example, compounds containing morpholine rings were tested against various bacterial strains, demonstrating promising results against Mycobacterium tuberculosis with MIC values around 0.72 μM . This suggests that this compound may also possess similar antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the morpholine structure affect biological activity. The introduction of the fluorophenyl group appears to enhance receptor binding and bioactivity. In general, lipophilic substitutions at the phenyl ring can significantly influence the pharmacokinetic profile and potency of morpholine-containing compounds .
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased receptor affinity |
| Alkyl Chain Variation | Altered solubility and stability |
Case Studies
- CB2 Agonist Studies : A study focusing on the optimization of cannabinoid receptor agonists highlighted that compounds similar to this compound showed improved binding affinities when specific substitutions were made to the morpholine ring .
- Antimicrobial Efficacy : In a screening model for tuberculosis, derivatives containing morpholine rings exhibited notable activity against H37Rv strains, which indicates the potential for developing new antibiotics based on this scaffold .
Q & A
Basic: What are the recommended synthetic routes for 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. A plausible route is the reaction of 2-fluorobenzyl chloride with 3-methylmorpholine under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and inert atmosphere to prevent oxidation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%). Catalysts like Pd/C may enhance efficiency in reductive amination routes .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- HPLC/GC-MS : Quantify purity using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Detect impurities at 254 nm; limit detection to 0.1% .
- NMR : Confirm structure via ¹H/¹³C NMR. Key signals: δ 7.2–7.4 ppm (fluorophenyl aromatic protons), δ 3.6–4.0 ppm (morpholine ring protons), and δ 1.2–1.5 ppm (methyl group) .
- X-ray Crystallography : Resolve stereochemistry (if applicable) using single-crystal diffraction. Compare bond lengths/angles with PubChem data (e.g., C–C = 1.54 Å, C–N = 1.47 Å) .
Advanced: What strategies are effective for resolving enantiomers of this compound, and how are chiral centers analyzed?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) at 1.0 mL/min. Monitor enantiomeric excess (ee) via UV detection .
- Stereochemical Analysis : Assign configurations using vibrational circular dichroism (VCD) or X-ray crystallography. Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) .
- Dynamic Kinetic Resolution : Employ enzymes like lipases in biphasic systems to separate enantiomers during synthesis .
Advanced: How does the compound interact with biological targets, and what assays are used to study these interactions?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for neurotransmitter receptors (e.g., σ or 5-HT receptors). IC₅₀ values are calculated via nonlinear regression .
- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine). Measure fluorescence (Ex 315 nm, Em 380 nm) over 30 minutes .
- Cell-Based Assays : Evaluate cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa). Compare EC₅₀ values with structural analogs to establish SAR .
Advanced: How can researchers address contradictions in pharmacological data, such as varying IC₅₀ values across studies?
Methodological Answer:
- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and cell passage number. Use internal standards (e.g., known inhibitors) to normalize data .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess degradation. LC-MS/MS quantifies parent compound remaining; adjust activity data accordingly .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Compare with crystallographic data to resolve discrepancies in reported affinities .
Advanced: What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (Td ~200°C). Store at –20°C in amber vials under argon to prevent oxidation .
- pH Stability : Incubate in buffers (pH 1–13) for 24 hours. Analyze degradation via HPLC; note hydrolysis of the morpholine ring at pH <2 or >12 .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours. Monitor photodegradation products (e.g., fluorophenyl ketones) using HRMS .
Advanced: How can impurity profiling be systematically conducted for this compound?
Methodological Answer:
- Forced Degradation : Stress under heat (80°C), humidity (75% RH), and oxidants (H₂O₂). Identify impurities via LC-QTOF-MS and match with synthetic byproducts (e.g., dehalogenated analogs) .
- ICH Guidelines : Follow Q3A/B for qualification thresholds (0.15% for unknown impurities). Use reference standards (e.g., MM3300 series) for spiking experiments .
- NMR Relaxation Studies : Detect low-level impurities (<0.05%) using ¹³C NMR with extended relaxation delays (D1 = 5 s) .
Advanced: What computational methods are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculation : Use Molinspiration or ACD/Labs software. Experimental validation via shake-flask method (octanol/water partition) .
- pKa Prediction : Employ MarvinSketch (ChemAxon) with built-in algorithms. Compare with potentiometric titration data .
- Solubility : Apply the General Solubility Equation (GSE) using melting point (mp) and entropy of fusion. Verify via nephelometry in biorelevant media (FaSSIF/FeSSIF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
